Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)- is a heterocyclic compound that has garnered interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a pyrrolizinone core fused with a thiophene ring, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrrole derivative, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods
While specific industrial production methods for Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)- are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are feasible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiophene derivatives: Compounds with a thiophene ring exhibit similar reactivity patterns but may have different applications based on their overall structure.
Uniqueness
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)- stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of new molecules with specific desired properties.
Properties
CAS No. |
757188-64-0 |
---|---|
Molecular Formula |
C13H8N2OS |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
3-thiophen-2-yl-1H-pyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C13H8N2OS/c16-13-9-3-1-5-15(9)12-8(7-14-11(12)13)10-4-2-6-17-10/h1-7,14H |
InChI Key |
LRMCCJCVVVGFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=O)C3=C2C(=CN3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.